4-Methyl-2-nitrobenzonitrile

Description

The exact mass of the compound 4-Methyl-2-nitrobenzonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60828. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-2-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

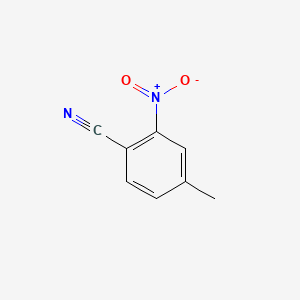

Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-6-2-3-7(5-9)8(4-6)10(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBSLPHQCUIZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181322 | |

| Record name | 2-Nitro-4-toluonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26830-95-5 | |

| Record name | 4-Methyl-2-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26830-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4-toluonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026830955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26830-95-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitro-4-toluonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-4-toluonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-2-nitrobenzonitrile (CAS 26830-95-5) and its Isomeric Landscape

Disclaimer: Extensive research for 4-Methyl-2-nitrobenzonitrile (CAS 26830-95-5) has revealed a significant scarcity of in-depth technical data, including detailed experimental protocols, comprehensive spectral analyses, and biological activity studies. To fulfill the structural and content requirements of this guide, information on the closely related and more thoroughly documented isomer, 4-Methyl-3-nitrobenzonitrile , is provided as an illustrative example where specific data for the 2-nitro isomer is unavailable. It is crucial to note that the properties and experimental details of isomers can differ significantly.

Core Properties of 4-Methyl-2-nitrobenzonitrile

4-Methyl-2-nitrobenzonitrile is a substituted aromatic compound containing both a nitrile (-C≡N) and a nitro (-NO₂) functional group. While detailed experimental data is limited, its basic physicochemical properties have been reported by various chemical suppliers.

Physicochemical Properties

The following table summarizes the available quantitative data for 4-Methyl-2-nitrobenzonitrile.

| Property | Value | Reference |

| CAS Number | 26830-95-5 | |

| Molecular Formula | C₈H₆N₂O₂ | |

| Molecular Weight | 162.15 g/mol | |

| Appearance | Solid | [1] |

| Melting Point | 96-98 °C | [1] |

| Solubility | Soluble in methanol | [1] |

| Purity | ≥99% (GC) | [1] |

Safety and Handling

Safety data sheets provide crucial information for the handling of 4-Methyl-2-nitrobenzonitrile.

| Hazard Class | Description |

| Acute Toxicity (Oral) | Harmful if swallowed. |

| Acute Toxicity (Dermal) | Harmful in contact with skin. |

| Acute Toxicity (Inhalation) | Harmful if inhaled. |

Precautionary Measures:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

In case of inadequate ventilation, wear respiratory protection.

Experimental Protocols: Synthesis of a Related Isomer

Due to the lack of a detailed, publicly available synthesis protocol for 4-Methyl-2-nitrobenzonitrile, the following section describes the synthesis of the related isomer, 4-Methyl-3-nitrobenzonitrile , as a representative experimental workflow.

Synthesis of 4-Methyl-3-nitrobenzonitrile via Nitration of 4-Methylbenzonitrile

This method involves the electrophilic aromatic substitution of 4-methylbenzonitrile (p-tolunitrile) using a nitrating mixture.

Materials:

-

4-Methylbenzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed Ice

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add 4-methylbenzonitrile and concentrated sulfuric acid.

-

Cool the mixture to 0 °C with constant stirring.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for one hour.

-

Carefully pour the reaction mixture onto a beaker of crushed ice to quench the reaction and precipitate the product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove any residual acid.

-

Dry the product to obtain 4-methyl-3-nitrobenzonitrile.

Caption: Synthesis workflow for 4-methyl-3-nitrobenzonitrile.

Spectroscopic and Structural Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of organic molecules. For 4-Methyl-2-nitrobenzonitrile, one would expect to see signals corresponding to the aromatic protons, the methyl protons, and the aromatic and methyl carbons. The specific chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the nitro and nitrile groups.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present. Key expected vibrational frequencies include:

-

C≡N stretch: around 2220-2240 cm⁻¹

-

Asymmetric NO₂ stretch: around 1515-1560 cm⁻¹

-

Symmetric NO₂ stretch: around 1345-1385 cm⁻¹

-

C-H stretches (aromatic and methyl): around 2850-3100 cm⁻¹

Mass Spectrometry

Mass spectrometry would provide the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be expected at m/z = 162.15. Fragmentation would likely involve the loss of the nitro group and other characteristic fragments.

Crystal Structure of 4-Methyl-3-nitrobenzonitrile

While no crystal structure is available for the 2-nitro isomer, a study on 4-Methyl-3-nitrobenzonitrile provides insight into the solid-state conformation of a related molecule.

| Crystal Data | 4-Methyl-3-nitrobenzonitrile |

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

In the crystal structure of 4-Methyl-3-nitrobenzonitrile, the nitro group is twisted out of the plane of the benzene ring.

Biological Activity and Drug Development Potential

There is currently no specific information available in peer-reviewed literature regarding the biological activity, mechanism of action, or involvement in any signaling pathways of 4-Methyl-2-nitrobenzonitrile. However, the presence of the nitro and nitrile functional groups suggests potential areas for investigation based on the known activities of other compounds containing these moieties.

General Role of Nitroaromatic Compounds in Drug Discovery

Nitroaromatic compounds are present in a number of therapeutic agents and are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects. The biological activity is often dependent on the reduction of the nitro group within target cells, leading to the formation of reactive nitrogen species that can induce cellular damage.

Nitrile-Containing Pharmaceuticals

The nitrile group is a common functional group in many approved drugs. It can act as a bioisostere for other functional groups, participate in hydrogen bonding, and influence the metabolic stability and pharmacokinetic properties of a molecule.

Caption: Biological relevance of nitro and nitrile functional groups.

Conclusion

4-Methyl-2-nitrobenzonitrile (CAS 26830-95-5) is a chemical compound for which detailed technical information is not widely available in the public domain. While its basic properties and safety information are accessible, a comprehensive understanding of its synthesis, spectral characteristics, and biological activity is lacking. The information provided on the related isomer, 4-Methyl-3-nitrobenzonitrile, serves to illustrate the type of in-depth data required for a complete technical profile. Further research is needed to fully characterize 4-Methyl-2-nitrobenzonitrile and to explore its potential applications in research and drug development.

References

An In-depth Technical Guide to 4-Methyl-2-nitrobenzonitrile (C₈H₆N₂O₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-2-nitrobenzonitrile, a key aromatic intermediate. The document details its molecular structure, physicochemical properties, a representative synthetic protocol, and its potential applications in medicinal chemistry and materials science. The information is structured to serve as a practical resource for professionals in research and development.

Molecular Structure and Chemical Identity

4-Methyl-2-nitrobenzonitrile, with the chemical formula C₈H₆N₂O₂, is an aromatic compound featuring a benzene ring substituted with a methyl group at position 4, a nitro group at position 2, and a nitrile functional group at position 1. The presence of the electron-withdrawing nitro and nitrile groups significantly influences the electronic properties of the aromatic ring, making it a versatile precursor for further chemical modifications.

Caption: 2D structure of 4-Methyl-2-nitrobenzonitrile.

Physicochemical and Spectroscopic Properties

The quantitative properties of 4-Methyl-2-nitrobenzonitrile are summarized below. This data is essential for experimental design, including reaction setup, solvent selection, and purification methods.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 162.15 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 26830-95-5 | --INVALID-LINK-- |

| Appearance | Yellow to brown solid | --INVALID-LINK-- |

| Melting Point | 76 - 78 °C | --INVALID-LINK-- |

| Boiling Point | 315.3 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.252 g/cm³ | --INVALID-LINK-- |

| Flash Point | 144.5 °C | --INVALID-LINK-- |

| Solubility | Insoluble in water; Soluble in ethanol, ethyl acetate | --INVALID-LINK-- |

Table 2: Spectroscopic Data

| Technique | Data Type | Details | Source(s) |

| Mass Spectrometry | Predicted Collision Cross Section | [M+H]⁺: 136.5 Ų; [M+Na]⁺: 146.8 Ų | --INVALID-LINK--[1] |

| ¹H NMR | Experimental Data | Not readily available in the searched literature. | |

| ¹³C NMR | Experimental Data | Not readily available in the searched literature. | |

| Infrared (IR) | Experimental Data | Not readily available in the searched literature. |

Synthesis and Experimental Protocols

A common and effective method for the synthesis of aryl nitriles from aryl amines is the Sandmeyer reaction.[2] This two-step process involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.

The diagram below illustrates the synthetic pathway from 4-methyl-2-nitroaniline to 4-methyl-2-nitrobenzonitrile.

Caption: Workflow for the synthesis of the target compound via Sandmeyer reaction.

This protocol describes a representative procedure for the laboratory-scale synthesis of 4-Methyl-2-nitrobenzonitrile.

Materials and Reagents:

-

4-Methyl-2-nitroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN) (Caution: Extremely toxic)

-

Deionized water

-

Ice

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

Part A: Preparation of the Diazonium Salt Solution

-

In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 4-methyl-2-nitroaniline (1 equivalent) in a mixture of concentrated HCl (3 equivalents) and water.

-

Cool the flask in an ice-salt bath to maintain an internal temperature between 0 and 5 °C.

-

While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise via a dropping funnel. The rate of addition should be controlled to ensure the temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The formation of the diazonium salt solution is typically indicated by a clear, pale-yellow solution. Keep this solution cold for the next step.

Part B: Cyanation (Sandmeyer Reaction)

-

In a separate 500 mL flask, prepare a solution of copper(I) cyanide (1.3 equivalents) and potassium cyanide (1.4 equivalents) in water. Gently warm the mixture if necessary to achieve dissolution, then cool it to approximately 10-15 °C.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the copper cyanide solution with vigorous stirring. CAUTION: This step may involve gas evolution (N₂) and should be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

Part C: Workup and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash them sequentially with dilute aqueous NaOH, water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude solid product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 4-Methyl-2-nitrobenzonitrile.

Applications in Research and Drug Development

While specific biological activities for 4-Methyl-2-nitrobenzonitrile are not widely documented, its structure contains key pharmacophores that make it a valuable building block in medicinal chemistry.[3][4] The nitrile and nitro functional groups offer distinct physicochemical properties that can be exploited in drug design.

-

Nitrile Group as a Pharmacophore: The nitrile moiety is a versatile functional group in drug design.[5] It is a potent hydrogen bond acceptor and can act as a bioisostere for a carbonyl group or a halogen atom. Its linear geometry and electronic properties can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[5]

-

Nitro Group as a Synthetic Handle: The nitro group is a strong electron-withdrawing group that significantly modulates the molecule's electronic character.[6] In drug development, it can be a crucial feature for biological activity or serve as a synthetic precursor that can be readily reduced to an amino group.[7] This resulting amine can then be used for further elaboration to build more complex molecular architectures, such as quinazolines or other heterocyclic systems.[7]

The logical relationship between the compound's structural features and its potential applications is outlined below.

Caption: Logical flow from molecular features to potential R&D applications.

Safety and Handling

4-Methyl-2-nitrobenzonitrile and its isomers are classified as hazardous chemicals. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted inside a certified chemical fume hood.

Table 3: Hazard Information (based on related isomers)

| Hazard Type | GHS Classification | Precautionary Statements |

| Health Hazards | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Combustible Solid | Store in a well-ventilated place. Keep container tightly closed. |

Note: This information is based on the safety data for the closely related isomer 2-Methyl-4-nitrobenzonitrile and should be used as a guideline. Always consult the specific Safety Data Sheet (SDS) for the compound being used.

References

- 1. PubChemLite - 4-methyl-2-nitrobenzonitrile (C8H6N2O2) [pubchemlite.lcsb.uni.lu]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. svedbergopen.com [svedbergopen.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Methyl-2-nitrobenzonitrile: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Methyl-2-nitrobenzonitrile. The information is presented in a structured format to facilitate easy access and comparison, with a focus on data relevant to research and development applications.

Core Physical and Chemical Properties

4-Methyl-2-nitrobenzonitrile is a substituted aromatic compound with the chemical formula C₈H₆N₂O₂. Its structure consists of a benzene ring substituted with a methyl group at position 4, a nitro group at position 2, and a nitrile group at position 1.

Quantitative Data Summary

The key physical and chemical properties of 4-Methyl-2-nitrobenzonitrile are summarized in the tables below.

| Identifier | Value | Source |

| IUPAC Name | 4-Methyl-2-nitrobenzonitrile | N/A |

| Synonyms | 2-Nitro-p-tolunitrile | [1] |

| CAS Number | 26830-95-5 | [1] |

| Molecular Formula | C₈H₆N₂O₂ | [1] |

| Molecular Weight | 162.15 g/mol | [1] |

| Physical Property | Value | Source |

| Melting Point | 76 - 78 °C | [2] |

| Boiling Point | 315.3 °C at 760 mmHg | [2] |

| Density | 1.252 g/cm³ | [2] |

| Appearance | Yellow-brown solid | [2] |

| Solubility in Water | Insoluble | [2] |

| Solubility in Organic Solvents | Soluble in ethanol and ethyl acetate. | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of 4-Methyl-2-nitrobenzonitrile are crucial for its application in research.

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a classic and reliable method for the synthesis of aryl nitriles from aryl amines.[3][4][5] The synthesis of 4-Methyl-2-nitrobenzonitrile can be achieved from 4-methyl-2-nitroaniline.

Materials:

-

4-Methyl-2-nitroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN) (optional, use with extreme caution)

-

Ice

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

Dissolve a specific molar amount of 4-methyl-2-nitroaniline in a suitable volume of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (equimolar to the aniline) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.

-

Maintain stirring for an additional 15-30 minutes at this temperature.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of potassium cyanide (if used) or as a suspension in water.

-

Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat it gently (e.g., on a water bath at 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Extract the product into an organic solvent such as diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with dilute sodium hydroxide or sodium carbonate solution (to remove any acidic byproducts), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude 4-Methyl-2-nitrobenzonitrile.

-

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[6][7]

Materials:

-

Crude 4-Methyl-2-nitrobenzonitrile

-

A suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol-water)

-

Erlenmeyer flasks

-

Heating source (hot plate or water bath)

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Solvent Selection: Choose a solvent in which 4-Methyl-2-nitrobenzonitrile is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often a suitable choice.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more hot solvent dropwise if necessary until all the solid dissolves.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the crystals thoroughly. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, followed by air-drying or drying in a desiccator.

Mandatory Visualizations

Synthesis Workflow Diagram

Caption: Synthesis workflow for 4-Methyl-2-nitrobenzonitrile.

Spectral Data and Interpretation

The following provides an overview of the expected spectral characteristics of 4-Methyl-2-nitrobenzonitrile based on general principles of spectroscopy and data from related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Methyl-2-nitrobenzonitrile is expected to show distinct signals for the aromatic protons and the methyl protons.

-

Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, they will likely appear as a complex multiplet or as distinct doublets and a singlet, depending on the coupling constants. The proton ortho to the nitro group is expected to be the most downfield.

-

Methyl Protons (3H): The protons of the methyl group will appear as a singlet in the upfield region (typically δ 2.3-2.6 ppm).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons (6C): The six carbons of the benzene ring will resonate in the aromatic region (typically δ 110-150 ppm). The carbons attached to the nitro and nitrile groups will be significantly deshielded. The carbon bearing the nitro group is expected to be the most downfield among the substituted carbons.

-

Nitrile Carbon (1C): The carbon of the nitrile group will appear as a characteristic peak in the range of δ 115-125 ppm.

-

Methyl Carbon (1C): The carbon of the methyl group will appear at a high field, typically in the range of δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C≡N Stretch: A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹ corresponding to the nitrile group.[8]

-

NO₂ Stretch: Two strong absorption bands are expected for the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ for the methyl group.

-

C=C Stretch (Aromatic): Several bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (162.15).

-

Fragmentation: Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z M-46), NO (m/z M-30), and O (m/z M-16). For nitriles, the loss of HCN (m/z M-27) is also possible. The fragmentation of the methyl group (loss of H or CH₃) can also be observed.[9]

References

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. mt.com [mt.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Solubility of 4-Methyl-2-nitrobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics of 4-Methyl-2-nitrobenzonitrile in various organic solvents. Due to a lack of extensive published quantitative data for this specific compound, this guide presents available qualitative information, outlines a detailed experimental protocol for determining solubility, and offers a logical workflow for solubility assessment.

Core Topic: 4-Methyl-2-nitrobenzonitrile

4-Methyl-2-nitrobenzonitrile is an aromatic organic compound with the chemical formula C₈H₆N₂O₂. Its structure consists of a benzene ring substituted with a methyl group, a nitro group, and a nitrile group. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, and application in various chemical processes, including pharmaceutical development.

Data Presentation: Qualitative Solubility Summary

| Solvent | Qualitative Solubility | Citation |

| Water | Insoluble | [1] |

| Methanol | Soluble | [2] |

| Ethanol | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] |

It is important to note that "soluble" is a qualitative term. For precise applications, experimental determination of quantitative solubility (e.g., in g/100 mL or mol/L) at specific temperatures is highly recommended.

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like 4-Methyl-2-nitrobenzonitrile. This protocol is based on established isothermal saturation methods.

Objective: To determine the equilibrium solubility of 4-Methyl-2-nitrobenzonitrile in a selected organic solvent at a specific temperature.

Materials:

-

4-Methyl-2-nitrobenzonitrile (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Methyl-2-nitrobenzonitrile to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24-48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Analysis:

-

Determine the mass of the collected filtrate.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 4-Methyl-2-nitrobenzonitrile. A pre-established calibration curve is essential for this step.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the concentration of 4-Methyl-2-nitrobenzonitrile in the saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for solubility determination and the signaling pathway for experimental analysis.

Caption: Workflow for Solubility Determination

Caption: Experimental Analysis Signaling Pathway

References

A Technical Guide to the Spectroscopic Profile of 4-Methyl-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Methyl-2-nitrobenzonitrile (C₈H₆N₂O₂). Due to the limited availability of public experimental spectroscopic data for this specific compound, this document focuses on predicted spectroscopic values derived from computational methods. To provide a valuable comparative context for researchers, experimental data for the closely related isomers, 2-Methyl-4-nitrobenzonitrile and 4-Methyl-3-nitrobenzonitrile, are also presented. This guide includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), applicable to the analysis of such aromatic nitro compounds.

Introduction

4-Methyl-2-nitrobenzonitrile is a substituted aromatic compound containing a nitrile, a nitro group, and a methyl group attached to a benzene ring. A thorough understanding of its spectroscopic properties is essential for its unambiguous identification, characterization, and quality control in synthetic chemistry, drug discovery, and materials science. This guide aims to provide a detailed spectroscopic profile to aid researchers in their work with this molecule and its related isomers.

Spectroscopic Data

While experimental spectra for 4-Methyl-2-nitrobenzonitrile are not readily found in public databases, predicted data provides a reliable estimation of expected spectral features.

Predicted Spectroscopic Data for 4-Methyl-2-nitrobenzonitrile

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key mass spectrometry fragments for 4-Methyl-2-nitrobenzonitrile.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Methyl-2-nitrobenzonitrile (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | Aromatic H |

| ~ 7.6 - 7.8 | d | 1H | Aromatic H |

| ~ 7.4 - 7.6 | s | 1H | Aromatic H |

| ~ 2.5 - 2.7 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Methyl-2-nitrobenzonitrile (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 152 | C-NO₂ |

| ~ 140 - 142 | C-CH₃ |

| ~ 133 - 135 | Aromatic CH |

| ~ 130 - 132 | Aromatic CH |

| ~ 125 - 127 | Aromatic CH |

| ~ 118 - 120 | C-CN |

| ~ 115 - 117 | -CN |

| ~ 20 - 22 | -CH₃ |

Table 3: Predicted Mass Spectrometry Data for 4-Methyl-2-nitrobenzonitrile

| m/z (Da) | Assignment |

| 162.04 | [M]⁺ (Molecular Ion) |

| 145.04 | [M-OH]⁺ or [M-NH]⁺ |

| 132.05 | [M-NO]⁺ |

| 116.05 | [M-NO₂]⁺ |

| 90.04 | [M-NO₂ - CN]⁺ |

Comparative Experimental Data for Isomers

To aid in the characterization of 4-Methyl-2-nitrobenzonitrile, the following sections provide experimental spectroscopic data for its isomers.

Table 4: Experimental ¹H and ¹³C NMR Data for 2-Methyl-4-nitrobenzonitrile

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Note |

| ¹H | 8.15 | d |

| ¹H | 8.08 | dd |

| ¹H | 7.65 | d |

| ¹H | 2.68 | s |

| ¹³C | 149.8 | |

| ¹³C | 142.0 | |

| ¹³C | 134.1 | |

| ¹³C | 126.2 | |

| ¹³C | 120.0 | |

| ¹³C | 117.0 | |

| ¹³C | 20.8 |

Table 5: Key FT-IR and Mass Spectrometry Data for 2-Methyl-4-nitrobenzonitrile

| Technique | Value (cm⁻¹ or m/z) | Assignment |

| FT-IR | ~2230 | C≡N stretch |

| FT-IR | ~1530, ~1350 | Asymmetric & Symmetric NO₂ stretch |

| MS (EI) | 162 | [M]⁺ |

| MS (EI) | 116 | [M-NO₂]⁺ |

Table 6: Experimental ¹H and ¹³C NMR Data for 4-Methyl-3-nitrobenzonitrile

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Note |

| ¹H | 8.05 | d |

| ¹H | 7.70 | dd |

| ¹H | 7.50 | d |

| ¹H | 2.65 | s |

| ¹³C | 148.9 | |

| ¹³C | 140.2 | |

| ¹³C | 135.5 | |

| ¹³C | 133.1 | |

| ¹³C | 127.8 | |

| ¹³C | 117.5 | |

| ¹³C | 111.9 | |

| ¹³C | 20.7 |

Table 7: Key FT-IR and Mass Spectrometry Data for 4-Methyl-3-nitrobenzonitrile

| Technique | Value (cm⁻¹ or m/z) | Assignment |

| FT-IR | ~2235 | C≡N stretch |

| FT-IR | ~1535, ~1355 | Asymmetric & Symmetric NO₂ stretch |

| MS (EI) | 162 | [M]⁺ |

| MS (EI) | 116 | [M-NO₂]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as 4-Methyl-2-nitrobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although referencing to the residual solvent peak is more common.

-

-

Data Acquisition:

-

The NMR spectrum is acquired on a spectrometer, typically operating at a field strength of 300 MHz or higher.

-

The sample is shimmed to optimize the homogeneity of the magnetic field.

-

For ¹H NMR, a standard one-pulse experiment is performed. The spectral width is typically set from 0 to 12 ppm. A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans are required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the internal standard or the residual solvent peak.

-

Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

-

The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

-

-

Data Analysis:

-

The positions of the absorption bands (in cm⁻¹) are determined and assigned to the corresponding functional group vibrations.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules and typically provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds.

-

-

Mass Analysis:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Interpretation:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The molecular ion peak ([M]⁺) provides the molecular weight of the compound.

-

The fragmentation pattern provides structural information about the molecule.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Methyl-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methyl-2-nitrobenzonitrile. In the absence of experimentally acquired spectra in publicly available databases, this guide leverages established principles of NMR spectroscopy and substituent effects on chemical shifts to offer a comprehensive interpretation. The methodologies and data presented herein serve as a valuable resource for the structural elucidation and characterization of this and structurally related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts for 4-Methyl-2-nitrobenzonitrile have been predicted based on the known effects of the methyl (-CH₃), nitro (-NO₂), and cyano (-CN) substituents on the benzene ring. The nitro and cyano groups are electron-withdrawing, leading to a downfield shift (higher ppm) of nearby protons and carbons, while the methyl group is electron-donating, causing an upfield shift (lower ppm).

Table 1: Predicted ¹H NMR Spectral Data for 4-Methyl-2-nitrobenzonitrile (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 8.2 - 8.4 | d | ~1.5 - 2.0 | 1H |

| H-5 | 7.6 - 7.8 | dd | ~8.0 - 8.5, ~1.5 - 2.0 | 1H |

| H-6 | 7.4 - 7.6 | d | ~8.0 - 8.5 | 1H |

| -CH₃ | 2.5 - 2.7 | s | - | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for 4-Methyl-2-nitrobenzonitrile (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-CN) | 110 - 115 |

| C-2 (C-NO₂) | 148 - 152 |

| C-3 | 135 - 138 |

| C-4 (C-CH₃) | 142 - 145 |

| C-5 | 125 - 128 |

| C-6 | 132 - 135 |

| -CN | 115 - 118 |

| -CH₃ | 20 - 22 |

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to a solid organic compound such as 4-Methyl-2-nitrobenzonitrile.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of solid 4-Methyl-2-nitrobenzonitrile.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be utilized if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: 0-16 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans, owing to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: 0-220 ppm.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum either manually or automatically.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow for the spectral analysis of an organic compound using NMR spectroscopy.

Caption: Logical workflow for NMR spectral analysis.

Interpretation of Predicted Spectra

¹H NMR Spectrum:

-

The three aromatic protons are expected to be in distinct chemical environments due to the substitution pattern, resulting in three separate signals.

-

H-3: This proton is ortho to the strongly electron-withdrawing nitro group, which will cause the most significant downfield shift, placing its signal at the highest ppm value. It is expected to appear as a doublet due to coupling with H-5.

-

H-5: This proton is meta to the nitro group and ortho to the methyl group. It will be shifted downfield by the nitro and cyano groups and slightly upfield by the methyl group. It is expected to appear as a doublet of doublets due to coupling with both H-6 and H-3.

-

H-6: This proton is ortho to the cyano group and meta to the methyl group. It will be shifted downfield and is expected to appear as a doublet due to coupling with H-5.

-

-CH₃: The methyl protons will appear as a singlet in the typical aromatic methyl proton region.

¹³C NMR Spectrum:

-

Eight distinct signals are predicted, corresponding to the eight unique carbon atoms in the molecule.

-

C-2 (C-NO₂): The carbon directly attached to the highly electronegative nitro group will be the most deshielded and appear at the furthest downfield position.

-

C-4 (C-CH₃): The carbon bearing the methyl group will also be significantly downfield.

-

Aromatic Carbons: The remaining aromatic carbons will have chemical shifts influenced by their proximity to the electron-withdrawing nitro and cyano groups and the electron-donating methyl group.

-

-CN: The carbon of the cyano group will appear in the characteristic region for nitrile carbons.

-

-CH₃: The methyl carbon will be the most shielded carbon and will appear at the furthest upfield position.

This comprehensive guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of 4-Methyl-2-nitrobenzonitrile, along with the necessary experimental protocols for its acquisition and a logical workflow for its analysis. This information is crucial for researchers and scientists involved in the synthesis, characterization, and development of novel chemical entities.

IUPAC name and synonyms for 2-Nitro-p-tolunitrile

An In-depth Technical Guide to 4-Methyl-2-nitrobenzonitrile

This technical guide provides a comprehensive overview of 4-Methyl-2-nitrobenzonitrile, also known as 2-Nitro-p-tolunitrile. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers the compound's nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological significance.

Nomenclature and Synonyms

The compound with the common name 2-Nitro-p-tolunitrile is systematically named under IUPAC nomenclature as 4-Methyl-2-nitrobenzonitrile . It is also known by several other synonyms.

| Identifier | Value |

| IUPAC Name | 4-Methyl-2-nitrobenzonitrile |

| Synonyms | 2-Nitro-p-tolunitrile, 2-Nitro-4-methylbenzonitrile |

| CAS Number | 26830-95-5 |

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol |

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Methyl-2-nitrobenzonitrile is presented in the table below.

| Property | Value | Source |

| Appearance | White to orange to green powder or crystals | [1][2][3] |

| Melting Point | 97-99 °C | [4][5] |

| Purity | >98.0% (GC) | [1][2][3] |

| Solubility | Soluble in methanol. Insoluble in water. | [4][6] |

Synthesis Protocols

The synthesis of 4-Methyl-2-nitrobenzonitrile can be achieved through various synthetic routes. Two plausible methods, nitration of p-tolunitrile and a Sandmeyer reaction, are detailed below.

Synthesis via Nitration of p-Tolunitrile

A common method for the synthesis of nitroaromatic compounds is through electrophilic aromatic substitution using a nitrating agent.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place p-tolunitrile (1 equivalent) in a suitable solvent such as concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath.

-

Nitration: Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature between 0-5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture over crushed ice, which will cause the product to precipitate.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.[7][8]

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides an alternative route to introduce a nitrile group onto an aromatic ring.[1][4][9]

Experimental Protocol:

-

Diazotization: Start with 4-methyl-2-nitroaniline. Dissolve it in a mixture of a strong acid (e.g., HCl) and water, and cool it to 0-5°C. Slowly add a solution of sodium nitrite (NaNO₂) in water to form the corresponding diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent. Slowly add the freshly prepared diazonium salt solution to the CuCN solution.

-

Reaction: Nitrogen gas will evolve as the reaction proceeds. The reaction mixture is typically stirred for several hours at room temperature or with gentle heating.

-

Work-up and Isolation: After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product.

-

Purification: The crude 4-Methyl-2-nitrobenzonitrile can be purified by column chromatography or recrystallization.

Analytical Methods

The purity and identity of 4-Methyl-2-nitrobenzonitrile can be confirmed using various analytical techniques.

| Technique | Parameters and Expected Results |

| High-Performance Liquid Chromatography (HPLC) | A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic or phosphoric acid) is suitable. Detection is typically done using a UV detector at a wavelength around 254 nm.[10][11][12][13][14] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A non-polar capillary column (e.g., HP-5ms) can be used. Electron ionization (EI) at 70 eV will produce a characteristic fragmentation pattern, with the molecular ion peak at m/z 162.[15] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectroscopy can confirm the structure. The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl group protons with characteristic chemical shifts and coupling patterns. |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the nitrile group (C≡N) around 2220-2260 cm⁻¹ and the nitro group (NO₂) around 1530-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). |

Biological Activity and Signaling Pathways

While specific signaling pathways involving 4-Methyl-2-nitrobenzonitrile are not extensively documented, the broader class of nitroaromatic compounds is known for a wide range of biological activities.[2][16] Nitro compounds can undergo enzymatic reduction in biological systems to form reactive intermediates that can interact with cellular macromolecules.[16]

Some nitrobenzonitrile derivatives have been investigated for their potential antitumor effects.[17] It is also important to note that exposure to certain nitroaromatic compounds has been linked to toxic effects, such as methemoglobinemia.[18][19]

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Methyl-2-nitrobenzonitrile 97 26830-95-5 [sigmaaldrich.com]

- 6. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. benchchem.com [benchchem.com]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. helixchrom.com [helixchrom.com]

- 13. benchchem.com [benchchem.com]

- 14. An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene | MDPI [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. [A case of methemoglobinemia due to 4-nitrobenzonitrile exposure] - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of 4-Methyl-2-nitrobenzonitrile

An In-depth Technical Guide to 4-Methyl-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-nitrobenzonitrile, a substituted aromatic nitrile, serves as a crucial intermediate in the synthesis of various organic compounds, most notably in the preparation of precursors for pharmaceuticals. This technical guide provides a comprehensive overview of its discovery and history, physicochemical properties, detailed synthesis protocols, and its applications in research and development. The information is presented to be a valuable resource for chemists and drug development professionals, with a focus on structured data, detailed experimental procedures, and visual representations of key processes.

Introduction and Historical Context

The discovery of 4-Methyl-2-nitrobenzonitrile is not attributed to a single, seminal publication but rather emerged from the extensive investigations into the nitration of aromatic compounds that characterized the late 19th and early 20th centuries. The development of synthetic methodologies for introducing nitro groups onto aromatic rings, a cornerstone of organic chemistry, naturally led to the exploration of nitrating various substituted benzene derivatives, including tolunitriles.

The synthesis of nitriles, as a class of compounds, dates back to 1844 when Hermann Fehling first synthesized benzonitrile. This foundational work paved the way for the exploration of a vast array of substituted benzonitriles. The nitration of p-tolunitrile (4-methylbenzonitrile) can theoretically yield two primary isomers: 4-methyl-2-nitrobenzonitrile and 4-methyl-3-nitrobenzonitrile. Early organic chemists systematically studied these types of reactions, isolating and characterizing the various isomers produced. While a specific "discovery" paper for 4-methyl-2-nitrobenzonitrile is not readily identifiable from the historical literature, its existence and properties were likely first documented as part of these broader studies on the electrophilic substitution of aromatic nitriles. Today, it is recognized as a key building block in organic synthesis, particularly for its role in the production of 2-methyl-4-nitrobenzoic acid, a vital intermediate for the synthesis of the vasopressin receptor antagonist, Tolvaptan.[1][2]

Physicochemical and Spectroscopic Data

4-Methyl-2-nitrobenzonitrile is a solid at room temperature with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₂ | [3] |

| Molecular Weight | 162.15 g/mol | [3] |

| CAS Number | 26830-95-5 | [3] |

| Appearance | White to Orange to Green powder to crystal | [3] |

| Melting Point | 98.0 to 102.0 °C | [3][4] |

| Synonyms | 2-Nitro-p-tolunitrile | [3] |

Spectroscopic data is crucial for the identification and characterization of 4-Methyl-2-nitrobenzonitrile.

| Spectroscopic Data | Values |

| ¹H NMR | Spectral data available in various databases. |

| ¹³C NMR | Spectral data available in various databases. |

| IR Spectroscopy | Characteristic peaks for C≡N (nitrile) and NO₂ (nitro) groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Synthesis of 4-Methyl-2-nitrobenzonitrile

The primary method for the synthesis of 4-Methyl-2-nitrobenzonitrile is through the nitration of 4-methylbenzonitrile (p-tolunitrile).

Experimental Protocol: Nitration of p-Tolunitrile

This protocol describes a common laboratory-scale synthesis of 4-Methyl-2-nitrobenzonitrile.

Materials:

-

p-Tolunitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a pre-determined amount of p-tolunitrile to concentrated sulfuric acid while stirring.

-

Maintain the temperature of the mixture at 0-5 °C.

-

Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the flask, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a specified period to ensure complete reaction.

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

The solid precipitate of the crude product is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 4-Methyl-2-nitrobenzonitrile.

Yields for this reaction are typically high, often exceeding 90%.

Key Reactions and Applications

The primary utility of 4-Methyl-2-nitrobenzonitrile lies in its role as a chemical intermediate. The nitrile and nitro groups offer versatile handles for further chemical transformations.

Hydrolysis to 2-Methyl-4-nitrobenzoic acid

A significant application of 4-Methyl-2-nitrobenzonitrile is its hydrolysis to 2-methyl-4-nitrobenzoic acid.[1][2] This transformation is a critical step in the synthesis of various pharmaceuticals.

Experimental Protocol: Hydrolysis of 4-Methyl-2-nitrobenzonitrile

Materials:

-

4-Methyl-2-nitrobenzonitrile

-

Aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide)

-

Reflux apparatus

Procedure:

-

A mixture of 4-Methyl-2-nitrobenzonitrile and an aqueous solution of a strong acid or base is heated under reflux.

-

The reaction is monitored until the hydrolysis of the nitrile group to a carboxylic acid is complete.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by acidification (if a basic hydrolysis was performed) to precipitate the carboxylic acid.

-

The precipitated 2-methyl-4-nitrobenzoic acid is collected by filtration, washed with water, and can be purified by recrystallization.

Signaling Pathways and Logical Relationships

The following diagram illustrates the synthetic pathway from p-tolunitrile to 2-methyl-4-nitrobenzoic acid, a key intermediate in drug development.

Conclusion

4-Methyl-2-nitrobenzonitrile, while not having a dramatic discovery story, represents a classic example of the systematic exploration of organic chemistry that has provided the foundational building blocks for modern science. Its straightforward synthesis and the reactivity of its functional groups have established it as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. This guide has provided a detailed overview of its history, properties, synthesis, and applications, intended to be a practical resource for researchers and developers in the chemical and pharmaceutical sciences.

References

- 1. Beilsteins_Handbuch_der_Organischen_Chemie [chemie.de]

- 2. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN1995014A - Method for preparing 2-nitro-4-methyl p-tolyl sulfone using solid superstrong acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Methyl-2-nitrobenzonitrile: Exploring Potential Research Frontiers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methyl-2-nitrobenzonitrile is a substituted aromatic compound featuring both a nitrile and a nitro functional group, structural motifs prevalent in a wide array of biologically active molecules. While specific research on this particular isomer is limited, its chemical architecture suggests significant potential as a building block in medicinal chemistry and as a candidate for biological screening. This whitepaper provides a comprehensive overview of 4-Methyl-2-nitrobenzonitrile, including its physicochemical properties, a proposed synthetic protocol, and a detailed exploration of potential research avenues. These avenues are derived from the well-documented activities of related nitroaromatic and benzonitrile compounds, spanning antimicrobial, anticancer, and central nervous system applications. This guide aims to serve as a foundational resource for researchers interested in unlocking the therapeutic potential of this and similar molecules.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and predicted spectroscopic data for 4-Methyl-2-nitrobenzonitrile is presented below. This information is crucial for its synthesis, purification, and characterization.

Table 1: Physicochemical Properties of 4-Methyl-2-nitrobenzonitrile and Its Isomers

| Property | 4-Methyl-2-nitrobenzonitrile | 2-Methyl-4-nitrobenzonitrile | 4-Methyl-3-nitrobenzonitrile |

| CAS Number | 6963-45-7 | 89001-53-6 | 939-79-7 |

| Molecular Formula | C₈H₆N₂O₂ | C₈H₆N₂O₂ | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol | 162.15 g/mol | 162.15 g/mol |

| Melting Point | Not reported | 100-103 °C | 102-106 °C |

| Appearance | Inferred to be a solid | Solid | Solid |

| Predicted XlogP | 1.9 | Not available | 2.1 |

Spectroscopic Data

Table 2: Predicted Mass Spectrometry Data for 4-Methyl-2-nitrobenzonitrile [1]

| Adduct | m/z |

| [M+H]⁺ | 163.05020 |

| [M+Na]⁺ | 185.03214 |

| [M-H]⁻ | 161.03564 |

| [M]⁺ | 162.04237 |

Table 3: Representative ¹H and ¹³C NMR Data for 4-Nitrobenzonitrile (in CDCl₃) [2]

| Type | Chemical Shift (ppm) |

| ¹H NMR | 8.37 (d, J=8.7Hz, 2H), 7.90 (d, J=8.7Hz, 2H) |

| ¹³C NMR | 150.06, 133.50, 124.30, 118.35, 116.80 |

Table 4: Representative IR Spectral Data for 4-Nitrobenzonitrile [2]

| Wavenumber (cm⁻¹) | Assignment |

| 2227 | C≡N stretch |

| 1520-1530 | Asymmetric NO₂ stretch |

| 1345-1355 | Symmetric NO₂ stretch |

Potential Research Areas and Rationale

The structural components of 4-Methyl-2-nitrobenzonitrile, the nitro group and the benzonitrile moiety, are independently recognized as important pharmacophores. This dual functionality suggests several promising avenues for research.

Antimicrobial Drug Discovery

Nitroaromatic compounds are a well-established class of antimicrobial agents.[3][4][5][6][7] Their mechanism of action often involves reductive bioactivation within the target microorganism.[3][5][6] Cellular nitroreductases convert the nitro group into reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which can induce DNA damage, inhibit essential enzymes, and generate oxidative stress, ultimately leading to cell death.[3][7]

Proposed Research:

-

Screening: Evaluate 4-Methyl-2-nitrobenzonitrile and its derivatives for activity against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Mycobacterium tuberculosis) and fungi.

-

Mechanism of Action Studies: Investigate whether the compound undergoes nitroreduction in susceptible organisms and identify the resulting reactive intermediates.

-

Structure-Activity Relationship (SAR) Studies: Synthesize analogs by modifying the position of the methyl and nitro groups to understand their impact on antimicrobial potency and spectrum.

Caption: Proposed antimicrobial mechanism of 4-Methyl-2-nitrobenzonitrile.

Aromatase Inhibition for Cancer Therapy

The benzonitrile scaffold is a key feature in several non-steroidal aromatase inhibitors, such as letrozole and anastrozole, which are used in the treatment of estrogen receptor-positive breast cancer.[8] Aromatase (cytochrome P450 19A1) is the enzyme responsible for the final step of estrogen biosynthesis. The nitrile group in these inhibitors often coordinates with the heme iron of the enzyme, leading to potent and selective inhibition.[9]

Proposed Research:

-

In Vitro Assays: Test the inhibitory activity of 4-Methyl-2-nitrobenzonitrile against human placental aromatase.

-

Molecular Modeling: Perform docking studies to predict the binding mode of the compound within the aromatase active site and to guide the design of more potent analogs.

-

SAR Studies: Synthesize derivatives with modifications to the methyl and nitro substituents to optimize binding affinity and selectivity.

CNS Activity and Neuropharmacology

Benzonitrile itself has been shown to possess psychopharmacological properties, including effects on motility and interactions with various central nervous system pathways in animal models.[10] The lipophilicity and electronic properties conferred by the methyl and nitro groups in 4-Methyl-2-nitrobenzonitrile could lead to novel interactions with CNS targets.

Proposed Research:

-

Receptor Binding Assays: Screen the compound against a panel of CNS receptors (e.g., dopamine, serotonin, GABA receptors).

-

Behavioral Studies: Evaluate the effects of 4-Methyl-2-nitrobenzonitrile in animal models of anxiety, depression, or psychosis.

-

Toxicity Profiling: Given the known carcinogenicity of some nitrotoluene isomers, it is crucial to assess the neurotoxicity and general toxicity of 4-Methyl-2-nitrobenzonitrile early in development.[11]

Experimental Protocols

Proposed Synthesis of 4-Methyl-2-nitrobenzonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl nitriles from aryl amines via a diazonium salt intermediate.[12][13][14][15] A plausible route to 4-Methyl-2-nitrobenzonitrile starts from the commercially available 4-methyl-2-nitroaniline.

Caption: Proposed synthetic workflow for 4-Methyl-2-nitrobenzonitrile.

Objective: To synthesize 4-Methyl-2-nitrobenzonitrile from 4-methyl-2-nitroaniline.

Materials:

-

4-Methyl-2-nitroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

Ice

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

Step 1: Diazotization of 4-Methyl-2-nitroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4-methyl-2-nitroaniline (1 equivalent) in a mixture of concentrated HCl and water.

-

Cool the flask in an ice-salt bath to maintain the temperature between 0 and 5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline solution, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.3 equivalents) in water.

-

Cool this cyanide solution to 0-5 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to obtain pure 4-Methyl-2-nitrobenzonitrile.

Characterization:

-

Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

-

Determine the melting point of the purified product.

General Protocol for Biological Screening

The following workflow outlines a general approach for the initial biological evaluation of 4-Methyl-2-nitrobenzonitrile.

Caption: A logical workflow for the biological screening of 4-Methyl-2-nitrobenzonitrile.

Conclusion

4-Methyl-2-nitrobenzonitrile represents an under-explored area of chemical space with significant potential for drug discovery. By leveraging the known biological activities of its core motifs, researchers can rationally design and execute studies to probe its efficacy as an antimicrobial, an aromatase inhibitor, or a CNS-active agent. The synthetic and screening protocols outlined in this guide provide a robust starting point for such investigations. Further exploration of this and related substituted benzonitriles could lead to the development of novel therapeutic agents.

References

- 1. PubChemLite - 4-methyl-2-nitrobenzonitrile (C8H6N2O2) [pubchemlite.lcsb.uni.lu]

- 2. rsc.org [rsc.org]

- 3. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4'-methanol-bisbenzonitrile in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Pharmalogic effects of benzonitrile on the central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. byjus.com [byjus.com]

- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Synthesis of 4-Methyl-3-nitrobenzonitrile via Electrophilic Nitration

Introduction